8-(3,4-dihydroisoquinolin-2(1H)-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
8-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dihydroisoquinoline derivatives with triazolopyrazine precursors in the presence of catalysts such as indium(III) chloride . The reaction conditions often include heating and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the selection of cost-effective and environmentally friendly reagents is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced isoquinoline analogs .
Scientific Research Applications
8-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound can also induce oxidative stress in cells, leading to apoptosis in cancer cells . The pathways involved often include the activation of pro-apoptotic genes and the inhibition of cell proliferation markers .
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar pyrazole ring but differ in their substitution patterns and biological activities.
Triazoloisoquinolines: These compounds have a similar triazolo ring but differ in the isoquinoline substitution.
Uniqueness
8-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is unique due to its specific combination of the triazolopyrazine and isoquinoline moieties, which confer distinct biological activities and synthetic versatility .
Properties
Molecular Formula |
C14H13N5O |
---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C14H13N5O/c20-14-17-16-13-12(15-6-8-19(13)14)18-7-5-10-3-1-2-4-11(10)9-18/h1-4,6,8H,5,7,9H2,(H,17,20) |
InChI Key |
VVBMGVHSVRLBHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=CN4C3=NNC4=O |
Origin of Product |
United States |
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